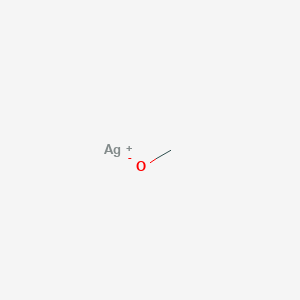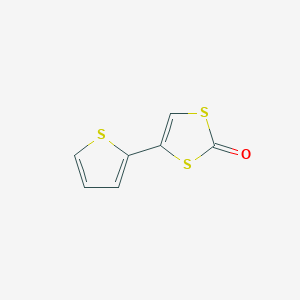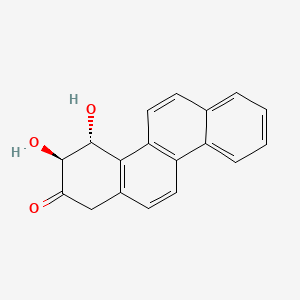
2(1H)-Chrysenone, 3,4-dihydro-3,4-dihydroxy-, (3S-trans)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Chrysenone, 3,4-dihydro-3,4-dihydroxy-, (3S-trans)- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). These compounds are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties. This particular compound is characterized by its specific stereochemistry, which can influence its reactivity and interactions with other molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Chrysenone, 3,4-dihydro-3,4-dihydroxy-, (3S-trans)- typically involves multi-step organic reactions. Common synthetic routes may include:
Aromatic ring formation: Using cyclization reactions to form the polycyclic structure.
Hydroxylation: Introducing hydroxyl groups at specific positions using reagents like hydrogen peroxide or osmium tetroxide.
Stereoselective synthesis: Employing chiral catalysts or reagents to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of such compounds often involves large-scale organic synthesis techniques, including:
Batch reactors: For controlled reaction conditions and high yields.
Continuous flow reactors: For efficient and scalable production.
化学反应分析
Types of Reactions
2(1H)-Chrysenone, 3,4-dihydro-3,4-dihydroxy-, (3S-trans)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions using halogens or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
2(1H)-Chrysenone, 3,4-dihydro-3,4-dihydroxy-, (3S-trans)- has various applications in scientific research, including:
Chemistry: Studying its reactivity and synthesis of novel derivatives.
Biology: Investigating its interactions with biological molecules and potential as a biochemical probe.
Medicine: Exploring its pharmacological properties and potential therapeutic applications.
Industry: Utilizing its unique chemical properties in materials science and nanotechnology.
作用机制
The mechanism of action of 2(1H)-Chrysenone, 3,4-dihydro-3,4-dihydroxy-, (3S-trans)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to active sites of enzymes and altering their activity.
Receptor binding: Interacting with cellular receptors and modulating signal transduction pathways.
DNA intercalation: Inserting between DNA base pairs and affecting gene expression.
相似化合物的比较
Similar Compounds
Chrysenes: Other polycyclic aromatic hydrocarbons with similar structures.
Hydroxychrysenes: Compounds with hydroxyl groups at different positions.
Dihydroxychrysenes: Compounds with two hydroxyl groups.
Uniqueness
2(1H)-Chrysenone, 3,4-dihydro-3,4-dihydroxy-, (3S-trans)- is unique due to its specific stereochemistry and the presence of hydroxyl groups, which can significantly influence its chemical reactivity and biological interactions.
属性
CAS 编号 |
77223-50-8 |
|---|---|
分子式 |
C18H14O3 |
分子量 |
278.3 g/mol |
IUPAC 名称 |
(3S,4R)-3,4-dihydroxy-3,4-dihydro-1H-chrysen-2-one |
InChI |
InChI=1S/C18H14O3/c19-15-9-11-6-7-13-12-4-2-1-3-10(12)5-8-14(13)16(11)18(21)17(15)20/h1-8,17-18,20-21H,9H2/t17-,18-/m1/s1 |
InChI 键 |
CMASQHPDXRRICX-QZTJIDSGSA-N |
手性 SMILES |
C1C2=C([C@H]([C@@H](C1=O)O)O)C3=C(C=C2)C4=CC=CC=C4C=C3 |
规范 SMILES |
C1C2=C(C(C(C1=O)O)O)C3=C(C=C2)C4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


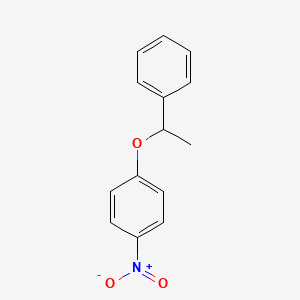

![[1,1'-Bi(cyclododecan)]-1-ene](/img/structure/B14443492.png)
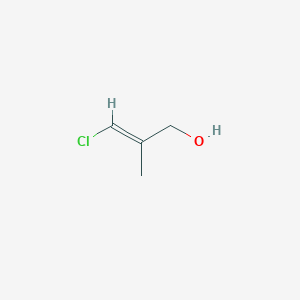
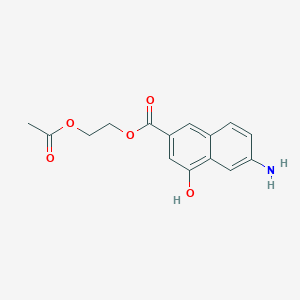
![N-[Cyclopropyl(phenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14443505.png)
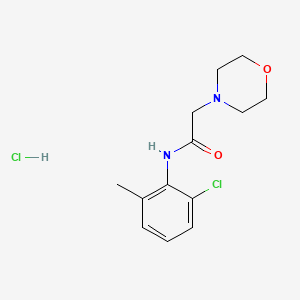
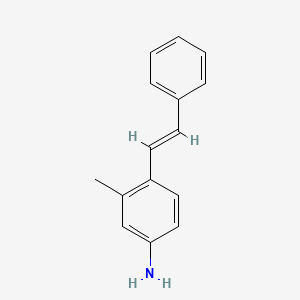
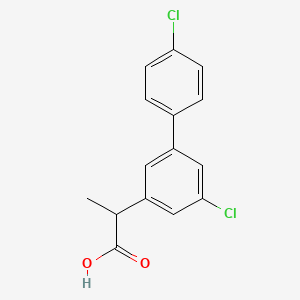


![{(2R)-2-Amino-3-[(carboxymethyl)amino]-3-oxopropyl}(methyl)mercury](/img/structure/B14443564.png)
